An In-depth Technical Guide to 4,4'-Bis(bromomethyl)-2,2'-bipyridine: Synthesis, Properties, and Applications
An In-depth Technical Guide to 4,4'-Bis(bromomethyl)-2,2'-bipyridine: Synthesis, Properties, and Applications
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This document provides a comprehensive overview of the synthesis, chemical properties, and key applications of 4,4'-Bis(bromomethyl)-2,2'-bipyridine, a critical bifunctional building block in modern chemistry.
Introduction
4,4'-Bis(bromomethyl)-2,2'-bipyridine is a highly valuable organic compound featuring a 2,2'-bipyridine core functionalized with two reactive bromomethyl groups.[1] The 2,2'-bipyridine scaffold is one of the most widely utilized ligands in coordination chemistry, renowned for its ability to form stable chelate complexes with a wide range of transition metals.[1] The addition of the bromomethyl groups at the 4 and 4' positions introduces highly reactive sites susceptible to nucleophilic substitution.[1] This dual functionality—a robust chelating unit and two versatile reactive handles—makes it an indispensable precursor for constructing complex molecular architectures, functional polymers, and advanced materials.[1] Its applications span from materials science, where it is used to build metallosupramolecular structures, to catalysis and the development of photosensitizers.[1]
Chemical and Physical Properties
The fundamental properties of 4,4'-Bis(bromomethyl)-2,2'-bipyridine are summarized below. This data is essential for its handling, storage, and application in experimental settings.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₂H₁₀Br₂N₂ | [2][3] |
| Molecular Weight | 342.03 g/mol | [2][3] |
| Appearance | White Crystalline Powder / Solid | [3][4] |
| CAS Number | 134457-14-0 | [1][4] |
| Purity | Typically ≥97% | [3][4] |
| Boiling Point | 425.2 °C | [2] |
| Flash Point | 210.9 °C | [2] |
| Storage Conditions | Store at 2-8°C under an inert atmosphere (e.g., Nitrogen or Argon).[1][2] | [1][2] |
| Hazards | Corrosive; causes severe skin burns and eye damage (Hazard Statement H314).[1] | [1][5] |
Synthesis of 4,4'-Bis(bromomethyl)-2,2'-bipyridine
The most common and direct method for synthesizing 4,4'-Bis(bromomethyl)-2,2'-bipyridine is through the radical bromination of its precursor, 4,4'-dimethyl-2,2'-bipyridine.
Primary Synthetic Route: Radical Bromination
This reaction employs N-bromosuccinimide (NBS) as the brominating agent and a radical initiator, such as azobisisobutyronitrile (AIBN), in a suitable non-polar solvent.[1] The process is a chain reaction initiated by the thermal decomposition of AIBN, which generates free radicals. These radicals abstract a hydrogen atom from the methyl groups of 4,4'-dimethyl-2,2'-bipyridine, creating a stabilized benzylic-type radical. This radical then reacts with NBS to yield the desired brominated product and a succinimidyl radical, which propagates the chain reaction.[1] While effective, this method can suffer from yields around 60-65% and challenges in purification due to the potential formation of mono-brominated or other side products.[1]
Caption: Workflow for the synthesis of 4,4'-Bis(bromomethyl)-2,2'-bipyridine.
Detailed Experimental Protocol: Bromination of 4,4'-dimethyl-2,2'-bipyridine
The following protocol is a representative procedure based on the Wohl-Ziegler reaction. All operations should be performed by trained chemists in a fume hood with appropriate personal protective equipment.
Materials:
-
4,4'-dimethyl-2,2'-bipyridine
-
N-Bromosuccinimide (NBS), recrystallized
-
Azobisisobutyronitrile (AIBN)
-
Carbon tetrachloride (CCl₄), anhydrous
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Dichloromethane (CH₂Cl₂)
Equipment:
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and filtration
Procedure:
-
To a dry round-bottom flask under a nitrogen atmosphere, add 4,4'-dimethyl-2,2'-bipyridine (1.0 eq).
-
Add anhydrous carbon tetrachloride to dissolve the starting material.
-
Add N-bromosuccinimide (2.2 eq) and a catalytic amount of AIBN (approx. 0.1 eq) to the solution.
-
Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 77°C for CCl₄) with vigorous stirring. The reaction can be monitored by TLC.
-
After the reaction is complete (typically several hours, when the starting material is consumed), cool the mixture to room temperature.
-
Filter the mixture to remove the succinimide byproduct. Wash the solid with a small amount of cold CCl₄.
-
Combine the filtrates and wash with a saturated aqueous solution of NaHCO₃ to quench any remaining acid, followed by a brine wash.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator.
-
The resulting crude solid can be purified by recrystallization (e.g., from ethanol) or flash column chromatography on silica gel to yield the pure 4,4'-Bis(bromomethyl)-2,2'-bipyridine as a white solid.
Reactivity, Applications, and Role in Drug Development
Core Reactivity
The utility of 4,4'-Bis(bromomethyl)-2,2'-bipyridine stems from its two distinct reactive domains:
-
Bipyridine Core: The two nitrogen atoms act as a powerful bidentate chelating ligand, forming stable complexes with a vast number of metal ions. The electronic properties of the resulting complex can be fine-tuned.[1]
-
Bromomethyl Groups: The C-Br bonds are highly susceptible to nucleophilic substitution, allowing for the covalent attachment of the bipyridine unit to other molecules, polymers, or surfaces.[1]
Caption: Dual functionality of the title compound as a chelating ligand and reactive linker.
Applications
This dual functionality makes it a versatile precursor in numerous fields:
-
Materials Science: It is a key building block for creating metal-organic frameworks (MOFs), metallosupramolecular polymers, and other materials with tailored electronic and optical properties.[1][6]
-
Catalysis: The bipyridine ligand can be modified via the bromomethyl groups to create more complex ligand architectures.[1] These tailored ligands are used to fine-tune the steric and electronic environment around a metal center, influencing the activity and selectivity of catalysts in reactions like palladium-catalyzed cross-couplings.[1]
-
Photovoltaics: It serves as an intermediate for synthesizing photosensitizers used in dye-sensitized solar cells.[1]
-
Organic Synthesis: It is a precursor for ruthenium catalysts and can be used as an additive in the synthesis of dendrimers.[2]
Relevance in Drug Development
While not typically a final drug product itself, 4,4'-Bis(bromomethyl)-2,2'-bipyridine is a valuable intermediate in drug discovery and development.[] Nitrogen-containing heterocyclic scaffolds, like bipyridine, are present in a majority of FDA-approved small-molecule drugs.[8] The ability to use this compound as a rigid scaffold and introduce diverse functionality through its reactive "arms" allows medicinal chemists to:
-
Synthesize Complex Ligands: Create novel chelating agents for potential therapeutic or diagnostic applications.
-
Develop PROTACs and Molecular Glues: Use it as a linker to connect a protein-of-interest binder and an E3 ligase ligand.
-
Scaffold Hopping: Modify known active compounds by replacing a central core with the bipyridine unit to discover new chemical entities with improved pharmacological properties.[8]
-
Structure-Activity Relationship (SAR) Studies: Systematically synthesize libraries of related compounds by reacting the bromomethyl groups with various nucleophiles to probe interactions with biological targets.
References
- 1. 4,4'-Bis(bromomethyl)-2,2'-bipyridine|CAS 134457-14-0 [benchchem.com]
- 2. 4,4'-Bis(bromomethyl)-2,2'-bipyridine | 134457-14-0 | FB15034 [biosynth.com]
- 3. 4,4'-Bis(bromomethyl)-2,2'-bipyridine | CymitQuimica [cymitquimica.com]
- 4. sincerechemical.com [sincerechemical.com]
- 5. 5,5'-Bis(bromomethyl)-2,2'-bipyridine | 92642-09-6 [sigmaaldrich.com]
- 6. 4,4'-Bis (bromomethyl)-2,2'-bipyridine - CD Bioparticles [cd-bioparticles.net]
- 8. Application of Bicyclic Pyrrolidine in Drug Development [bldpharm.com]
